N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is particularly noted for its anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-nitrobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and antimicrobial properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory mediators. By inhibiting COX-2, the compound reduces inflammation and pain. Molecular modeling studies suggest strong interactions with the active site of the COX-2 enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide
- N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide
Uniqueness
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct anti-inflammatory properties. Compared to similar compounds, it has shown higher efficacy in reducing inflammation with fewer side effects.
Properties
CAS No. |
785836-68-2 |
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Molecular Formula |
C21H14ClN3O4 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4/c22-15-5-1-13(2-6-15)11-20-24-18-12-16(7-10-19(18)29-20)23-21(26)14-3-8-17(9-4-14)25(27)28/h1-10,12H,11H2,(H,23,26) |
InChI Key |
MPHZVMBAEKCRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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